DSM705

Antimalarial DHODH Inhibition Structure-Activity Relationship

DSM705 is a validated tool compound with a solved co-crystal structure (PDB: 7KZ4, 1.75 Å) ideal for competitive binding assays and computational docking. Features oral bioavailability (70-74%), complete parasitemia suppression at 50 mg/kg BID in SCID mice, and a pyrrole scaffold distinct from triazolopyrimidine leads, enabling structural probing of PfDHODH inhibition.

Molecular Formula C19H19F3N6O
Molecular Weight 404.4 g/mol
Cat. No. B10823750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDSM705
Molecular FormulaC19H19F3N6O
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESCC1=C(NC=C1C2(CC2)C3=CN=C(C=C3)C(F)(F)F)C(=O)NC(C)C4=NC=NN4
InChIInChI=1S/C19H19F3N6O/c1-10-13(8-24-15(10)17(29)27-11(2)16-25-9-26-28-16)18(5-6-18)12-3-4-14(23-7-12)19(20,21)22/h3-4,7-9,11,24H,5-6H2,1-2H3,(H,27,29)(H,25,26,28)/t11-/m1/s1
InChIKeyJUBPRXDFKLPILK-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DSM705 (3-methyl-N-[(1R)-1-(1H-1,2,4-triazol-3-yl)ethyl]-4-{1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl}-1H-pyrrole-2-carboxamide): A Pyrrole-Based DHODH Inhibitor with Defined Antimalarial Activity


DSM705, chemically known as 3-methyl-N-[(1R)-1-(1H-1,2,4-triazol-3-yl)ethyl]-4-{1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl}-1H-pyrrole-2-carboxamide, is a pyrrole-based dihydroorotate dehydrogenase (DHODH) inhibitor developed as a lead antimalarial candidate [1]. It belongs to a series of compounds optimized through structure-guided computational methods to inhibit the essential pyrimidine biosynthesis enzyme in Plasmodium falciparum, a clinically validated target for new antimalarials [2].

Why Pyrrole-Based DHODH Inhibitors Like DSM705 Cannot Be Substituted Generically in Antimalarial Research


Pyrrole-based dihydroorotate dehydrogenase (DHODH) inhibitors are not interchangeable due to significant variations in potency, species selectivity, and pharmacokinetic profiles that arise from subtle structural modifications. For example, the triazole-containing DSM705 (compound 79) exhibits a distinct potency and selectivity profile compared to its clinical predecessor DSM265 or the more potent analog DSM502 [1]. The chiral amide substitution and the specific aryl group arrangement in DSM705 are critical for its unique balance of potency, metabolic stability, and oral bioavailability, making it a distinct chemical probe for studying Plasmodium DHODH inhibition and a potential backup candidate to existing clinical leads [2].

Quantitative Differentiation of DSM705: A Comparator-Based Evidence Guide


Potency and Selectivity Profile Against Plasmodium DHODH Enzymes

DSM705 exhibits a distinct potency profile against P. falciparum DHODH (PfDHODH) and P. vivax DHODH (PvDHODH) compared to its structural analog DSM502. While DSM502 is more potent against both enzymes, DSM705 maintains a nanomolar potency with no inhibition of the human enzyme, establishing a clear selectivity window [1].

Antimalarial DHODH Inhibition Structure-Activity Relationship

Whole-Cell Antiparasitic Activity in Plasmodium falciparum 3D7

In whole-cell assays against P. falciparum 3D7 parasites, DSM705 demonstrates potent antiparasitic activity with an EC50 of 12 nM, which is comparable to the more enzyme-potent analog DSM502 (EC50 = 14 nM) [1]. This suggests that despite its lower enzyme IC50, DSM705 maintains similar cellular efficacy, potentially due to favorable cell permeability or target engagement.

Antimalarial Whole-Cell Assay Parasite Growth Inhibition

Pharmacokinetic Profile in Swiss Outbred Mice

DSM705 demonstrates favorable oral pharmacokinetic properties in mice, with high oral bioavailability (70-74%) and moderate half-life (3.4-4.5 hours) . This profile is superior to many earlier pyrrole-based DHODH inhibitors, which often suffered from poor metabolic stability, and positions DSM705 as a viable oral candidate for preclinical evaluation.

Pharmacokinetics Oral Bioavailability Preclinical Development

Structural Binding Mode to Plasmodium falciparum DHODH

The crystal structure of DSM705 bound to P. falciparum DHODH (PDB ID: 7KZ4) reveals its precise binding mode at 1.75 Å resolution, confirming the predicted interactions of the pyrrole core, triazole chiral amide, and the trifluoromethylpyridinyl-cyclopropyl moiety within the ubiquinone binding site [1]. This structural information directly validates the computational optimization strategy and distinguishes DSM705 from earlier analogs like DSM265, which bind to the same site but with different conformational constraints.

X-ray Crystallography Structure-Based Drug Design Binding Mode

Key Research and Procurement Application Scenarios for DSM705


Structure-Activity Relationship (SAR) Studies in Pyrrole-Based DHODH Inhibitors

Researchers can use DSM705 as a benchmark compound to probe the impact of the triazole chiral amide and the 6-trifluoromethylpyridin-3-yl cyclopropyl moiety on PfDHODH inhibition. Its well-characterized potency (IC50 = 95 nM against PfDHODH) and selectivity (>1000-fold over human DHODH) [1] provide a reference point for evaluating new analogs. Comparative studies with DSM502 (more potent enzyme inhibitor) and DSM265 (triazolopyrimidine scaffold) [2] can elucidate how specific structural modifications influence potency and selectivity.

In Vivo Pharmacokinetic and Efficacy Studies in Malaria Models

DSM705's favorable oral bioavailability (70-74%) and moderate half-life (3.4-4.5 h) in mice [1] make it suitable for oral dosing in preclinical efficacy studies. It can serve as a positive control or comparator in dose-ranging studies to evaluate the in vivo antiparasitic activity of new DHODH inhibitors. The compound has demonstrated full suppression of parasitemia in a P. falciparum SCID mouse model at 50 mg/kg BID [2], providing a validated efficacy benchmark.

Target Engagement and Mode-of-Action Studies Using Crystallography

The high-resolution crystal structure of DSM705 bound to PfDHODH (PDB: 7KZ4, 1.75 Å) [1] allows researchers to use DSM705 as a tool compound for competitive binding assays, fragment-based screening, or computational docking studies. Its well-defined binding mode provides a structural template for designing new inhibitors with improved properties.

Development of Backup Candidates to Clinical Lead DSM265

DSM705 is explicitly identified as a potential backup candidate with an alternative scaffold to the clinical lead DSM265 [1]. Procurement of DSM705 enables research teams to evaluate this pyrrole-based series as a contingency strategy, mitigating risks associated with potential resistance or toxicity issues that may emerge with the triazolopyrimidine scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for DSM705

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.